2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole
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Overview
Description
2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole is a chemical compound with the molecular formula C12H8FNS and a molecular weight of 217.26 g/mol . It belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-6-fluorobenzothiazole with ethynylating agents in the presence of a base . Industrial production methods may involve bulk custom synthesis and procurement to ensure the availability of the compound for various applications .
Chemical Reactions Analysis
2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
Thiazole derivatives: Thiazole compounds, such as sulfathiazole and ritonavir, have diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8FNS |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-cyclopropyl-5-ethynyl-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C12H8FNS/c1-2-7-5-10-11(6-9(7)13)15-12(14-10)8-3-4-8/h1,5-6,8H,3-4H2 |
InChI Key |
LLBAPRKSOABGTG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1F)SC(=N2)C3CC3 |
Origin of Product |
United States |
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